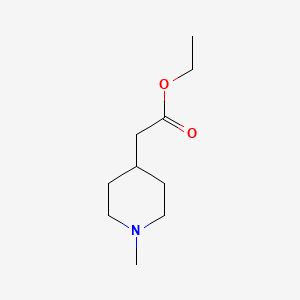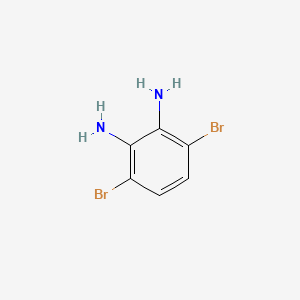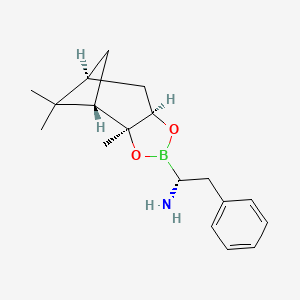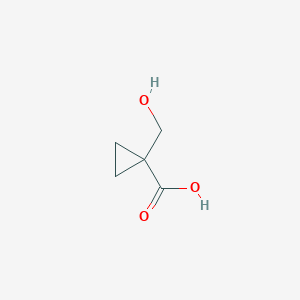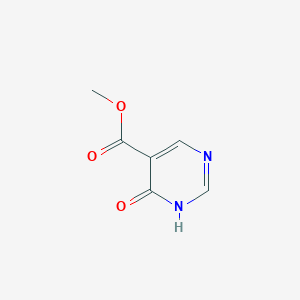
Methyl 4-hydroxypyrimidine-5-carboxylate
描述
Methyl 4-hydroxypyrimidine-5-carboxylate is an organic compound with the molecular formula C6H6N2O3 and a molecular weight of 154.12 g/mol . It is a white to pale-yellow solid that is sparingly soluble in water but soluble in organic solvents such as ethanol, ether, and chloroform . This compound is used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals and agrochemicals .
作用机制
Target of Action
Pyrimidine derivatives have been shown to exhibit neuroprotective and anti-inflammatory properties .
Biochemical Pathways
Furthermore, the reduction in the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells indicates that it may also influence the ER stress and apoptosis pathways.
Pharmacokinetics
Its molecular weight of 15413 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The result of Methyl 4-hydroxypyrimidine-5-carboxylate’s action is neuroprotective and anti-inflammatory. It has been shown to reduce the expression of ER stress and apoptosis markers in human neuronal cells , suggesting that it may protect neurons from damage. Additionally, its inhibition of NO and TNF-α production suggests that it may have anti-inflammatory effects .
生化分析
Biochemical Properties
Methyl 4-hydroxypyrimidine-5-carboxylate plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been shown to interact with enzymes involved in nucleotide synthesis and metabolism . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, it can modulate the expression of genes involved in neuroprotection and anti-inflammatory responses . This modulation occurs through the inhibition of specific signaling pathways, such as the NF-kB pathway, leading to reduced inflammation and enhanced cell survival.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, it can influence gene expression by interacting with transcription factors and altering their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of inflammatory pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exert beneficial effects, such as neuroprotection and anti-inflammatory responses . At higher doses, it can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes. Threshold effects have been identified, indicating the importance of precise dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to nucleotide synthesis and degradation . It interacts with enzymes such as dihydrofolate reductase and thymidylate synthase, influencing the flux of metabolites through these pathways. These interactions can alter metabolite levels and impact overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate its uptake into cells and its localization to specific cellular compartments. The compound’s distribution can affect its accumulation and activity within different tissues, influencing its overall efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been found to localize to various cellular compartments, including the cytoplasm and nucleus . This localization is often directed by targeting signals and post-translational modifications that guide the compound to specific organelles. Its presence in these compartments can influence its interactions with biomolecules and its overall biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 4-hydroxypyrimidine-5-carboxylate can be synthesized through the hydroxymethylation reaction of methyl pyrimidine. In this process, p-methyl pyrimidine is heated and reacted with methanol in the presence of a base catalyst . The reaction typically requires controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration to achieve high yields and purity .
化学反应分析
Types of Reactions
Methyl 4-hydroxypyrimidine-5-carboxylate undergoes various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
Methyl 4-hydroxypyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
相似化合物的比较
Methyl 4-hydroxypyrimidine-5-carboxylate can be compared with other similar compounds such as:
- Methyl 4-oxo-3H-pyrimidine-5-carboxylate
- Methyl 6-oxo-1,6-dihydropyrimidine-5-carboxylate
- 4-Hydroxy-pyrimidine-5-carboxylic acid methyl ester
These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and applications. This compound is unique due to its specific hydroxyl and carboxylate functional groups, which contribute to its distinct chemical and biological properties .
属性
IUPAC Name |
methyl 6-oxo-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-6(10)4-2-7-3-8-5(4)9/h2-3H,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWOVXLWAGKILN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471594 | |
| Record name | Methyl 6-oxo-1,6-dihydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4774-35-0 | |
| Record name | Methyl 1,6-dihydro-6-oxo-5-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4774-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-oxo-1,6-dihydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




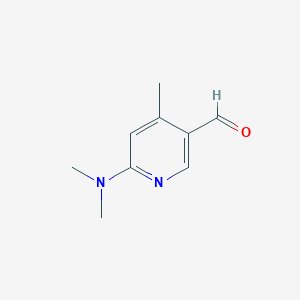
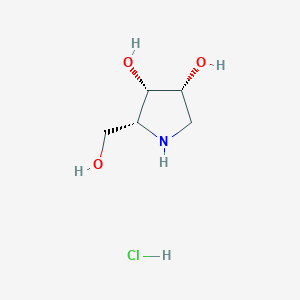
![7-Methoxyimidazo[2,1-b]benzothiazole-2-methanol](/img/structure/B1314647.png)
![2-Chloro-5-methoxybenzo[d]oxazole](/img/structure/B1314652.png)
